molecular formula C9H17NO B13183626 1-(2-Aminocyclopentyl)butan-1-one

1-(2-Aminocyclopentyl)butan-1-one

Cat. No.: B13183626
M. Wt: 155.24 g/mol
InChI Key: ZNDDPKYDKJQBHV-UHFFFAOYSA-N
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Description

1-(2-Aminocyclopentyl)butan-1-one is an organic compound with the molecular formula C₉H₁₇NO It is characterized by a cyclopentane ring substituted with an amino group and a butanone moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(2-Aminocyclopentyl)butan-1-one can be synthesized through several methods. One common approach involves the reaction of cyclopentanone with an appropriate amine under reductive amination conditions. This process typically uses a reducing agent such as sodium cyanoborohydride or hydrogen gas in the presence of a catalyst like palladium on carbon.

Industrial Production Methods: Industrial production of this compound may involve large-scale reductive amination processes. These methods are optimized for high yield and purity, often utilizing continuous flow reactors and advanced purification techniques such as distillation and crystallization.

Chemical Reactions Analysis

Types of Reactions: 1-(2-Aminocyclopentyl)butan-1-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction of the carbonyl group can yield alcohols, typically using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different functional groups.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base like triethylamine.

Major Products Formed:

    Oxidation: Cyclopentanone derivatives or carboxylic acids.

    Reduction: Cyclopentanol derivatives.

    Substitution: N-substituted cyclopentyl derivatives.

Scientific Research Applications

1-(2-Aminocyclopentyl)butan-1-one has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic effects, such as anti-inflammatory or analgesic properties.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-(2-Aminocyclopentyl)butan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

  • 1-(2-Aminocyclopentyl)ethan-1-one
  • 1-(2-Aminocyclopentyl)propan-1-one
  • 1-(2-Aminocyclopentyl)pentan-1-one

Comparison: 1-(2-Aminocyclopentyl)butan-1-one is unique due to its specific substitution pattern, which influences its reactivity and biological activity. Compared to its analogs, it may exhibit different pharmacokinetic properties and potency in various applications.

Properties

Molecular Formula

C9H17NO

Molecular Weight

155.24 g/mol

IUPAC Name

1-(2-aminocyclopentyl)butan-1-one

InChI

InChI=1S/C9H17NO/c1-2-4-9(11)7-5-3-6-8(7)10/h7-8H,2-6,10H2,1H3

InChI Key

ZNDDPKYDKJQBHV-UHFFFAOYSA-N

Canonical SMILES

CCCC(=O)C1CCCC1N

Origin of Product

United States

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